molecular formula C15H12ClN3O B8527570 4-Chloro-6-(4-methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidine CAS No. 897360-68-8

4-Chloro-6-(4-methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidine

Cat. No. B8527570
M. Wt: 285.73 g/mol
InChI Key: SKHBPNNBLBRGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C15H12ClN3O and its molecular weight is 285.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(4-methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

897360-68-8

Product Name

4-Chloro-6-(4-methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidine

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

4-chloro-6-(4-methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidine

InChI

InChI=1S/C15H12ClN3O/c1-9-7-10(3-6-13(9)20-2)11-4-5-12-14(19-11)15(16)18-8-17-12/h3-8H,1-2H3

InChI Key

SKHBPNNBLBRGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(C=C2)N=CN=C3Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-(3-methyl-4-methoxyphenyl)-pyrido[3,2-d]pyrimidin-4(3H)one (1.41 mmole) in toluene (80 ml) was added phosphorus oxychloride (4.23 mmole) and 2,6-lutidine (4.23 mmole). The reaction mixture was refluxed for 16 hours until a black solution was obtained. After evaporation to dryness, the residue was redissolved in ethyl acetate and extracted with a saturated sodium bicarbonate solution. The combined organic layers were evaporated in vacuo. The residue was purified by silica gel column chromatography (the mobile phase being a ethylacetate/hexane mixture in a ratio gradually ranging from 2:8 to 3:7), resulting in the pure title compound (300 mg, yield 74%) which was characterized by its mass spectrum as follows: MS (m/z): 287 ([M+H]+, 100).
Quantity
1.41 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.23 mmol
Type
reactant
Reaction Step Two
Quantity
4.23 mmol
Type
reactant
Reaction Step Two
Yield
74%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.